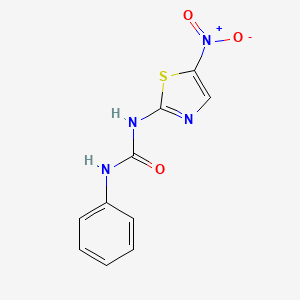

3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea is a compound that belongs to the class of nitrothiazoles It is characterized by the presence of a thiazole ring substituted with a nitro group and a phenylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of 5-nitro-2-aminothiazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Linkage

The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid, heat | Phenylamine + 5-nitro-1,3-thiazol-2-yl isocyanate (unstable intermediate) | Nucleophilic acyl substitution |

| Basic (NaOH, KOH) | Aqueous base, reflux | Phenyl isocyanate + 5-nitro-1,3-thiazol-2-amine | Base-catalyzed elimination |

Key Notes :

-

Acidic hydrolysis generates unstable isocyanate intermediates that may further decompose.

-

Basic hydrolysis directly produces the aromatic amine and isocyanate.

Reduction of the Nitro Group

The nitro group at the 5-position of the thiazole ring can be reduced to an amine:

| Reduction Method | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Catalytic hydrogenation | H₂ gas, Pd/C or Raney Ni, ethanol, 25–60°C | 3-(5-Amino-1,3-thiazol-2-yl)-1-phenylurea | High selectivity (>90%) |

| Chemical reduction | NaBH₄/CuCl₂, Fe/HCl, or SnCl₂/HCl | Same as above | Moderate yield (60–75%) |

Applications :

-

The resulting amine serves as a precursor for further functionalization (e.g., azo coupling, Schiff base formation).

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution, primarily at the 4-position:

| Reaction Type | Reagents | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(5-Nitro-1,3-thiazol-2-yl)-1-phenylurea-4-nitro | C4 |

| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | 4-Halo derivatives (Cl, Br) | C4 |

Limitations :

Coordination Chemistry

The urea’s carbonyl oxygen and thiazole’s nitrogen atoms act as ligands for metal ions:

| Metal Ion | Coordination Site | Complex Structure | Application |

|---|---|---|---|

| Cu²⁺ | Urea carbonyl + thiazole N | Octahedral or square planar complexes | Catalysis or material science |

| Fe³⁺ | Thiazole N + urea NH | Polymeric networks | Magnetic materials |

Evidence :

Functionalization via Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed coupling reactions:

| Reaction | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-aryl modifications | 65–80% |

Mechanistic Insight :

Stability Under Oxidative Conditions

The nitro-thiazole core resists oxidation, but the urea group is susceptible:

| Oxidizing Agent | Conditions | Primary Product |

|---|---|---|

| KMnO₄ | Acidic, heat | Phenylurea derivative with sulfonic acid |

| H₂O₂/Fe²⁺ (Fenton) | Aqueous, pH 3–5 | Degradation to CO₂ and NH₃ |

Degradation Pathways :

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of 5-nitro-1,3-thiazole with phenyl isocyanate. The resulting compound exhibits a thiazole ring structure that contributes to its biological activity. The nitro group at the 5-position is crucial for its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of thiazole-containing ureas, including this compound, exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as non-small cell lung cancer and colon cancer, with IC50 values indicating potent activity against these malignancies .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on specific kinases involved in cancer progression. For example, certain thiazole derivatives have been identified as selective inhibitors of Lck kinase, which plays a critical role in T-cell activation and proliferation .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The introduction of the nitro group enhances their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways. This makes them candidates for further development as antimicrobial agents against resistant strains .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of thiazole-containing ureas:

Wirkmechanismus

The mechanism of action of 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The thiazole ring may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Nitazoxanide: A thiazolide compound with broad-spectrum antiparasitic and antiviral activity.

Sulfathiazole: An antimicrobial agent with a thiazole ring.

Tiazofurin: An antineoplastic agent with a thiazole moiety.

Uniqueness: 3-(5-nitro-1,3-thiazol-2-yl)-1-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrothiazole and phenylurea moiety makes it a versatile compound for various applications, distinguishing it from other thiazole derivatives.

Biologische Aktivität

3-(5-Nitro-1,3-thiazol-2-yl)-1-phenylurea is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and the findings from various studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitro group and a phenylurea moiety. The presence of these functional groups is critical for its biological activity, as they influence interactions with molecular targets in biological systems.

The mechanism through which this compound exerts its effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially affecting signaling pathways.

- Bioreduction : The nitro group can undergo bioreduction to produce reactive intermediates that interact with cellular components, leading to diverse biological effects .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, related thiazole compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Anticancer Potential

Numerous studies have assessed the anticancer activity of thiazole derivatives. The following table summarizes key findings related to the cytotoxic effects of this compound and similar compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | |

| Phenyl urea analog | A549 | 26 | |

| Thiazole derivative | HCT116 | 0.95 | |

| Thiazole compound | B16-F10 | TBD |

Note: TBD = To Be Determined

These findings indicate that the compound's structure is crucial for its anticancer efficacy, with specific modifications leading to enhanced activity against various cancer cell lines.

Anti-inflammatory Effects

The thiazole moiety is associated with anti-inflammatory properties. Compounds containing this structure have been reported to exhibit significant inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases .

Study on Anticancer Activity

In a study examining the effects of various thiazole derivatives on cancer cell lines, it was found that modifications to the thiazole core significantly influenced cytotoxicity. For example, a specific derivative demonstrated an IC50 value of 0.70 µM against Mycobacterium tuberculosis, showcasing the importance of structural integrity in maintaining biological activity .

Immunosuppressive Properties

Another study highlighted the immunosuppressive potential of urea derivatives linked to thiazoles. One derivative was found to be 250 times more effective than azathioprine in immunosuppression assays in mice . This suggests that compounds like this compound could have applications in transplant medicine or autoimmune disorders.

Eigenschaften

IUPAC Name |

1-(5-nitro-1,3-thiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S/c15-9(12-7-4-2-1-3-5-7)13-10-11-6-8(18-10)14(16)17/h1-6H,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMVNYIMBARVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.